molecular formula C12H20S2 B14694750 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane] CAS No. 28640-50-8

Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]

Cat. No.: B14694750
CAS No.: 28640-50-8
M. Wt: 228.4 g/mol
InChI Key: GZBXUXSOPNWBRW-UHFFFAOYSA-N
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Description

Spiro[bicyclo[421]nonane-9,2’-[1,3]dithiane] is a complex organic compound characterized by its unique spirocyclic structure This compound contains a bicyclo[42

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[421]nonane-9,2’-[1,3]dithiane] typically involves multiple steps, including cycloaddition reactions and subsequent functional group transformations One common approach is the Diels-Alder reaction, which forms the bicyclo[421]nonane coreThe reaction conditions often require precise control of temperature and pH to ensure the desired regio- and stereoselectivity .

Industrial Production Methods

Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with metal ions, influencing various biochemical pathways. Additionally, the bicyclo[4.2.1]nonane core can modulate the compound’s binding affinity to different receptors, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[4.2.1]nonane-2,2’-[1,3]dithiane]
  • Bicyclo[4.2.1]nonane derivatives
  • 1,3-Dithiane derivatives

Uniqueness

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

28640-50-8

Molecular Formula

C12H20S2

Molecular Weight

228.4 g/mol

IUPAC Name

spiro[1,3-dithiane-2,9'-bicyclo[4.2.1]nonane]

InChI

InChI=1S/C12H20S2/c1-2-5-11-7-6-10(4-1)12(11)13-8-3-9-14-12/h10-11H,1-9H2

InChI Key

GZBXUXSOPNWBRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)C23SCCCS3

Origin of Product

United States

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